molecular formula C11H10ClN3O B8527662 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B8527662
M. Wt: 235.67 g/mol
InChI Key: BTTGMVKTHNVZID-UHFFFAOYSA-N
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Description

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C11H10ClN3O/c1-11(2,16)4-3-7-5-13-10-8(7)9(12)14-6-15-10/h5-6,16H,1-2H3,(H,13,14,15)

InChI Key

BTTGMVKTHNVZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CNC2=C1C(=NC=N2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge 4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine (5.0 g, 1.0 eq), 2-methyl-3-butyn-2-ol (9.02 g, 6.0 eq), TEA (1.68 g, 0.93 eq), CuI (1.36 g, 0.4 eq), DMF (62.5 mL) and THF (187.5 mL) at RT under argon atmosphere. Stir the reaction mass at RT under argon atmosphere for 5 min. Charge Pd(PPh3)4 (1.03 g, 0.05 eq) and stir the reaction mass at 45° C. for 16 h. Monitor the reaction by TLC (65% CHCl3: 23% Hexane: 12% Acetone). Concentrate the reaction mass under vacuum. Charge ethyl acetate and give washing with water and saturated aq. sodium chloride. Dry the organic layer over anhydrous Na2SO4 and concentrate it under vacuum. Crystallize the compound in 65% CHCl3: 23% hexane: 12% Acetone to give the desired compound (3.35 g, 79.7%).
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.68 g
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reactant
Reaction Step Two
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
187.5 mL
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reactant
Reaction Step Two
Name
CuI
Quantity
1.36 g
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catalyst
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Three
Yield
79.7%

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